tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride
Description
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with a seven-membered 4-azaspiro[2.4]heptane core. The molecule contains a tert-butyl carbamate protecting group at the 4-position and a primary amine at the 7-position, which is protonated as a hydrochloride salt.
The hydrochloride salt form improves aqueous solubility, making it more suitable for biological studies compared to its free base counterpart. However, commercial availability challenges are noted, as the compound is listed as discontinued by suppliers like CymitQuimica, suggesting synthesis or stability issues .
Properties
IUPAC Name |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-4-8(12)11(13)5-6-11;/h8H,4-7,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBMKFJDPAYIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C12CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309456-36-6 | |
| Record name | tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Synthesis Approaches
The tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate core requires precise stereochemical control at the 7-position amine. Patent CN104478791A discloses a chiral synthesis method starting from a hydroxylated precursor (compound 3), which undergoes amino protection, halogenation, and cyclization. By employing tert-butoxycarbonyl (Boc) as the protecting group and bromine or iodine as leaving groups (LG), the reaction proceeds at subzero temperatures (−78°C to 0°C) to minimize racemization. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) facilitates deprotonation, enabling stereoselective alkylation with aldehydes (e.g., propionaldehyde) to establish the spiro center.
Halogenation and Cyclization
A pivotal step involves converting hydroxyl intermediates to halogenated derivatives (compound 5a) using reagents such as PBr₃ or PI₃ in halogenated solvents (e.g., dichloromethane). Subsequent cyclization under basic conditions (sodium hydride or potassium tert-butoxide) in toluene or dioxane yields the 4-azaspiro[2.4]heptane skeleton. The choice of LG significantly impacts yield: bromine (75%) outperforms chlorine (60%) due to superior leaving-group ability.
Table 1: Halogenation Reagents and Yields
| Leaving Group (LG) | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Br | PBr₃ | CH₂Cl₂ | 75 |
| I | PI₃ | CH₂Cl₂ | 72 |
| Cl | SOCl₂ | Toluene | 60 |
Key Reaction Steps and Optimization
Amino Protection and Deprotection
The Boc group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to afford tert-butyl 7-(tert-butoxycarbonylamino)-4-azaspiro[2.4]heptane-4-carboxylate. Deprotection using hydrochloric acid in dioxane or ethyl acetate yields the hydrochloride salt, with careful pH control (pH 4–5) to prevent epimerization.
Stereochemical Control
Purification and Analytical Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (20–30% ethyl acetate/hexanes) to remove diastereomeric impurities. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity >98%.
Table 2: HPLC Conditions for Enantiomeric Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 | 12.3 (S), 14.7 (R) |
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 1.47 (s, 9H, Boc), 3.05–3.10 (m, 2H, spiro-CH₂), 3.87–3.92 (m, 2H, N-CH₂).
- IR (KBr) : 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).
Scale-Up and Industrial Feasibility
The patent-specified process achieves a total yield of 50% at kilogram scale, utilizing cost-effective reagents (e.g., sodium hydride vs. LDA). Solvent recycling (THF and toluene) reduces environmental impact, while cryogenic conditions (−78°C) are maintained using liquid nitrogen cooling.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (4M in dioxane) to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:1) affords needle-like crystals with >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
tert-Butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, making the compound a valuable tool in both basic and applied research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Hydrogen Bonding: The target compound has 3 hydrogen bond donors and 3 acceptors (TPSA = 50.4), making it more hydrophilic than non-amino analogs like 20a (TPSA ~30) .
- Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral spirocycles (e.g., 20a as an oil) .
- Stability: Storage at -20°C is recommended for similar compounds (e.g., tert-butyl 6-cyano-7-oxo analog), suggesting sensitivity to degradation .
Research Findings and Challenges
- Synthesis Complexity: While 20a is synthesized in 95% yield via hydrogenation , introducing the 7-amino group likely requires additional steps (e.g., nitro reduction or selective protection), contributing to discontinuation .
- Conformational Analysis : The [2.4] spiro system imposes significant ring strain, which may enhance binding entropy but complicate synthetic scalability .
Biological Activity
Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride (CAS Number: 2309456-36-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 212.29 g/mol. The compound features a spirocyclic structure that may contribute to its unique biological properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, studies on 1,4-dihydropyridine derivatives indicate that structural modifications can significantly alter receptor affinity and efficacy. Such findings suggest that the spirocyclic structure may enhance binding affinity to specific targets.
| Compound | Target | Ki (nM) | Efficacy (%) |
|---|---|---|---|
| Compound A | MR | 858 | 90 |
| Compound B | PR | 5020 | 40 |
Pharmacological Effects
- Antihypertensive Activity : Compounds similar to tert-butyl 7-amino-4-azaspiro[2.4]heptane have been shown to exhibit antihypertensive effects by modulating mineralocorticoid receptor activity.
- Neuroprotective Effects : Some spirocyclic compounds have demonstrated neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Study on Related Compounds
A study published in Molecules examined the effects of various spirocyclic derivatives on human mineralocorticoid receptors (MR). The results indicated that certain modifications enhanced receptor binding and reduced aldosterone-induced activation, suggesting a potential for developing antihypertensive agents.
Clinical Implications
While specific clinical trials on this compound are not yet available, the promising results from related compounds indicate its potential for therapeutic applications in cardiovascular diseases and metabolic disorders.
Q & A
Q. What are the standard synthetic routes for tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride, and how is its purity validated?
The compound is typically synthesized via Boc-protection strategies involving spirocyclic amine intermediates. A common approach involves cyclization of a precursor amine with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃), followed by HCl-mediated deprotection to yield the hydrochloride salt. For example, analogous spiro compounds like tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide (CAS: 2023006-14-4) are synthesized using similar methods . Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts. For spiro systems, 2D NMR (COSY, HSQC) is critical to resolve overlapping signals due to conformational rigidity .
Q. What purification techniques are recommended for isolating this compound?
Recrystallization from ethanol/water mixtures is effective for removing hydrophilic impurities. For challenging separations, flash column chromatography (silica gel, eluent: 5–10% MeOH in DCM) is preferred. The compound’s hydrochloride salt form enhances solubility in polar solvents, aiding in selective crystallization. Storage conditions (2–8°C in airtight containers) prevent degradation, as noted for structurally similar tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate .
Q. How is the stereochemical configuration of the spirocyclic core confirmed experimentally?
X-ray crystallography is the gold standard for absolute configuration determination. For example, tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate derivatives (CAS: 351369-07-8) have been characterized via single-crystal diffraction . If crystals are unavailable, NOESY NMR and VCD (vibrational circular dichroism) correlate spatial arrangements with spectral data. Computational methods (e.g., DFT) further validate experimental findings .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound amid competing ring-opening reactions?
Kinetic control strategies are critical. Lowering reaction temperatures (0–5°C) during cyclization minimizes side reactions. Catalytic additives like N-hydroxyphthalimide (10 mol%) enhance regioselectivity in spirocycle formation. For instance, tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 71671-81-3) achieves >80% yield under optimized conditions . In situ monitoring (e.g., TLC or ReactIR) identifies intermediate stability windows.
Q. How do researchers resolve contradictions in reported solubility and stability data for this compound?
Discrepancies often arise from polymorphism or residual solvents. Systematic studies using dynamic vapor sorption (DVS) and thermal gravimetric analysis (TGA) clarify hygroscopicity and decomposition thresholds. For example, analogs like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS: 331281-25-5) show stability up to 92°C, but HCl salts may degrade above 60°C . Cross-validate data using accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. What advanced methodologies are used to study the compound’s pharmacokinetic potential in drug discovery?
In vitro ADME assays include:
- Permeability : Caco-2 cell monolayers assess intestinal absorption.
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) quantifies CYP450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis (≥95% bound in spiro compounds like 7-fluoro-5-azaspiro[2.4]heptane hydrochloride, CAS: 2227205-26-5) .
In vivo pharmacokinetics require radiolabeled analogs (³H/¹⁴C) for bioavailability studies.
Q. How is the compound’s reactivity with nucleophiles or electrophiles leveraged in derivatization?
The primary amine group undergoes Schiff base formation with aldehydes/ketones, enabling conjugation to fluorescent probes or biotin tags. For example, tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 351369-07-8) is functionalized via reductive amination . Protection-deprotection sequences (e.g., Fmoc/Boc) are used in peptide coupling without disrupting the spiro core .
Q. What computational tools predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Glide) screens against GPCRs or enzymes, leveraging the spiro scaffold’s rigidity for steric complementarity. MD simulations (AMBER, GROMACS) model binding kinetics, validated by SPR (surface plasmon resonance) data. For instance, spirocyclic amines show high affinity for serotonin receptors in in silico studies .
Key Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
